Cas no 1189-09-9 (Methyl geranate)

Methyl geranate 化学的及び物理的性質
名前と識別子
-
- Methyl geranate
- Methyl (2E)-3,7-dimethyl-2,6-octadienoate
- (2E)-Methyl 3,7-Dimethylocta-2,6-dienoate
- (E)-3,7-dimethyl-2,6-octadienoic acid methyl ester
- E-Methylgeranate
- GERANIC ACID METHYL ESTER
- Geraniumsaeure-methylester
- methyl (2E)-3,7-dimethylocta-2,6-dienoate
- methyl (E)-geraniate
- Methyl 3,7-Dimethyl-2,6-octadienoate
- methyl 3,7-dimethyl-2E,6-octanedienoate
- METHYL GERANIAT
- Methyl geraniate
- Methyl geranoate
- Methyl trans-geranate
- methyl(e)-3,7
- methyl-E-geranate
- trans-geranic acid methyl ester
-
- MDL: MFCD00036571
- インチ: InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+
- InChIKey: ACOBBFVLNKYODD-CSKARUKUSA-N
- ほほえんだ: CC(=CCC/C(=C/C(=O)OC)/C)C
計算された属性
- せいみつぶんしりょう: 182.13100
- どういたいしつりょう: 182.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26.3A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.925
- ふってん: 70°C/4mm
- フラッシュポイント: 70°C/4mm
- 屈折率: 1.4690
- PSA: 26.30000
- LogP: 2.85210
- ようかいせい: 未確定
Methyl geranate セキュリティ情報
- TSCA:Yes
Methyl geranate 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
Methyl geranate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19218-10g |
Methyl geranate, mixture of isomers, 94% |
1189-09-9 | 94% | 10g |
¥535.00 | 2023-02-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-269573-10 g |
Methyl geranate, mixture of isomers, |
1189-09-9 | ≥94% | 10g |
¥466.00 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS001198-1G |
Methyl geranate |
1189-09-9 | Aldrich | 1G |
¥935.97 | 2022-02-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19218-50g |
Methyl geranate, mixture of isomers, 94% |
1189-09-9 | 94% | 50g |
¥1865.00 | 2023-02-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-YG956-1g |
Methyl geranate |
1189-09-9 | 94% | 1g |
¥128.0 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-YG956-5g |
Methyl geranate |
1189-09-9 | 94% | 5g |
¥383.0 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-269573-10g |
Methyl geranate, mixture of isomers, |
1189-09-9 | ≥94% | 10g |
¥466.00 | 2023-09-05 | |
A2B Chem LLC | AB76066-1g |
METHYL GERANATE |
1189-09-9 | ≥94% | 1g |
$79.00 | 2024-04-20 | |
1PlusChem | 1P003SGY-10g |
METHYL GERANATE |
1189-09-9 | ≥94% | 10g |
$176.00 | 2023-12-26 | |
Ambeed | A364567-25g |
Methyl (E)-3,7-dimethylocta-2,6-dienoate |
1189-09-9 | 25g |
$171.0 | 2024-04-25 |
Methyl geranate 関連文献
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Torsten Busch,Gerald Dr?ger,Eike Kunst,Hannah Benson,Florenz Sasse,Karsten Siems,Andreas Kirschning Org. Biomol. Chem. 2016 14 9040
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Jeffrey D. Rudolf,Tyler A. Alsup,Baofu Xu,Zining Li Nat. Prod. Rep. 2021 38 905
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Vladimir A. Barkhash,Marina P. Polovinka Russ. Chem. Rev. 1999 68 393
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Eman M. Abd Elghani,Abeer M. El Sayed,Marwa M. Abdel-Aziz Emam,Abdulaziz M. Al-Mahallawi,Soad H. Tadros,Fathy M. Soliman,Fadia S. Youssef RSC Adv. 2023 13 1659
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G. A. Howard,R. Stevens J. Chem. Soc. 1960 161
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R. C. Cookson,J. Hudec,N. A. Mirza Chem. Commun. (London) 1968 180a
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7. Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienoneTadahiro Kato,Isao Ichinose J. Chem. Soc. Perkin Trans. 1 1980 1051
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Rebecca N. Re,Johanna C. Proessdorf,James J. La Clair,Maeva Subileau,Michael D. Burkart Org. Biomol. Chem. 2019 17 9418
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9. Synthesis of (±)-presqualene alcohol, (±)-prephytoene alcohol, and structurally related compoundsRodwill V. M. Campbell,Leslie Crombie,David A. R. Findley,Richard W. King,Gerald Pattenden,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1975 897
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10. Carotenoids and related compounds. Part XIV. Stereochemistry and synthesis of geraniol, nerol, farnesol, and phytolJ. W. K. Burrell,R. F. Garwood,L. M. Jackman,E. Oskay,B. C. L. Weedon J. Chem. Soc. C 1966 2144
Methyl geranateに関する追加情報
Methyl Geranate: A Comprehensive Overview
Methyl Geranate, also known by its CAS number 1189-09-9, is a versatile and aromatic compound that has garnered significant attention in various industries due to its unique properties and applications. This compound, which belongs to the class of esters, is derived from geraniol, a naturally occurring monoterpene alcohol found in many essential oils. The name Methyl Geranate reflects its structure, where a methyl group is attached to the geraniyl ester moiety. This compound is widely used in the fragrance, cosmetic, and food industries due to its pleasant floral scent and stability.
The chemical structure of Methyl Geranate is characterized by a long carbon chain with a methyl ester group at one end and a cyclic monoterpene structure at the other. This structure contributes to its solubility in organic solvents and its ability to retain fragrance over extended periods. Recent studies have explored the potential of Methyl Geranate in enhancing the sensory properties of food products while maintaining their shelf life. For instance, researchers have demonstrated that Methyl Geranate can be used as a natural alternative to synthetic fragrances in beverages and confectioneries, providing a more authentic taste experience.
In the cosmetics industry, Methyl Geranate is valued for its ability to act as a fixative in perfumes and lotions. Its low volatility ensures that fragrances remain intact even after prolonged exposure to environmental factors such as heat and light. Moreover, recent advancements in nanotechnology have enabled the encapsulation of Methyl Geranate within lipid nanoparticles, which not only enhances its stability but also improves its delivery efficiency in skincare products. This innovation has opened new avenues for its use in anti-aging creams and sunscreens.
The synthesis of Methyl Geranate typically involves the esterification of geraniol with methanol in the presence of an acid catalyst. However, recent research has focused on developing more sustainable methods for its production. For example, enzymatic catalysis using lipases has been explored as an eco-friendly alternative to traditional chemical synthesis. This approach not only reduces the environmental footprint but also enhances the purity of the final product.
Beyond its industrial applications, Methyl Geranate has also been studied for its potential health benefits. Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for use in pharmaceutical formulations. Additionally, investigations into its interaction with human skin receptors have revealed that it can modulate sensory perceptions, offering new possibilities in personal care products designed for specific consumer demographics.
In terms of safety and regulatory considerations, Methyl Geranate is generally recognized as safe (GRAS) by regulatory bodies such as the FDA when used within specified limits. However, ongoing research continues to assess its long-term effects on human health and the environment. Recent studies have emphasized the importance of biodegradability in chemical compounds like Methyl Geranate, particularly as consumer demand for sustainable products increases.
The future of Methyl Geranate looks promising as advancements in biotechnology and materials science unlock new applications. For instance, researchers are exploring its use as a precursor for bio-based polymers and surfactants, which could revolutionize industries ranging from packaging to household cleaning products. Furthermore, collaborations between academic institutions and industry leaders are driving innovation in scalable production methods that ensure cost-effectiveness while maintaining high standards of quality.
In conclusion, Methyl Geranate, with its CAS number 1189-09-9, stands out as a multifaceted compound with diverse applications across various sectors. Its aromatic properties, coupled with advancements in synthesis and application techniques, continue to position it as a key ingredient in modern product formulations. As research progresses, we can expect even more innovative uses for this compound that align with evolving consumer preferences and environmental sustainability goals.
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